molecular formula C11H17N3O2S B5990470 1-(ETHYLSULFONYL)-4-(2-PYRIDYL)PIPERAZINE

1-(ETHYLSULFONYL)-4-(2-PYRIDYL)PIPERAZINE

Cat. No.: B5990470
M. Wt: 255.34 g/mol
InChI Key: IQGKKRKXSBXBCN-UHFFFAOYSA-N
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Description

1-(Ethylsulfonyl)-4-(2-pyridyl)piperazine is a chemical compound that belongs to the class of piperazines. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of an ethylsulfonyl group and a pyridyl group attached to the piperazine ring. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(ethylsulfonyl)-4-(2-pyridyl)piperazine typically involves the reaction of 1-(2-pyridyl)piperazine with ethylsulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process by providing better control over reaction parameters such as temperature, pressure, and residence time.

Chemical Reactions Analysis

Types of Reactions

1-(Ethylsulfonyl)-4-(2-pyridyl)piperazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The pyridyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Ethylsulfonyl)-4-(2-pyridyl)piperazine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various piperazine derivatives.

    Biology: The compound is used in biochemical studies to investigate the interactions of piperazine derivatives with biological targets.

    Industry: The compound is used in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(ethylsulfonyl)-4-(2-pyridyl)piperazine involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Pyridyl)piperazine: A closely related compound without the ethylsulfonyl group.

    4-(2-Pyridyl)piperazine: Another similar compound with a different substitution pattern on the piperazine ring.

Uniqueness

1-(Ethylsulfonyl)-4-(2-pyridyl)piperazine is unique due to the presence of both the ethylsulfonyl and pyridyl groups, which confer distinct chemical and biological properties. The ethylsulfonyl group enhances the compound’s solubility and reactivity, while the pyridyl group allows for specific interactions with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-ethylsulfonyl-4-pyridin-2-ylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2S/c1-2-17(15,16)14-9-7-13(8-10-14)11-5-3-4-6-12-11/h3-6H,2,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQGKKRKXSBXBCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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